JT002
描述
This compound, designated GDC-2394, is a potent and selective NLRP3 inflammasome inhibitor developed to address inflammatory and autoimmune diseases . Its design focused on mitigating drug-induced liver injury by optimizing lipophilic ligand efficiency (LLE) and solubility. The scaffold integrates a sulfonylurea group linked to a 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine moiety and a hexahydro-s-indacenyl group. Key structural modifications, such as introducing a 6-methoxy group and a basic amine, enhanced aqueous solubility and reduced renal toxicity observed in earlier analogs . GDC-2394 demonstrates nanomolar potency against NLRP3 (IC₅₀ = 14 nM) and favorable pharmacokinetics, enabling its advancement into clinical trials .
属性
分子式 |
C20H24N4O5S |
|---|---|
分子量 |
432.5 g/mol |
IUPAC 名称 |
1-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)-3-[[(6S)-6-methoxy-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl]sulfonyl]urea |
InChI |
InChI=1S/C20H24N4O5S/c1-28-14-10-24-19(29-11-14)17(9-21-24)30(26,27)23-20(25)22-18-15-6-2-4-12(15)8-13-5-3-7-16(13)18/h8-9,14H,2-7,10-11H2,1H3,(H2,22,23,25)/t14-/m0/s1 |
InChI 键 |
CNMWUSIUEKOFMW-AWEZNQCLSA-N |
手性 SMILES |
CO[C@H]1CN2C(=C(C=N2)S(=O)(=O)NC(=O)NC3=C4CCCC4=CC5=C3CCC5)OC1 |
规范 SMILES |
COC1CN2C(=C(C=N2)S(=O)(=O)NC(=O)NC3=C4CCCC4=CC5=C3CCC5)OC1 |
产品来源 |
United States |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)-3-[[(6S)-6-methoxy-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl]sulfonyl]urea typically involves multiple steps, starting from readily available precursors. The general synthetic route can be outlined as follows:
-
Formation of the Hexahydro-s-indacenyl Intermediate: : The synthesis begins with the preparation of the hexahydro-s-indacenyl intermediate. This can be achieved through a series of cyclization reactions involving suitable starting materials such as cyclohexanone derivatives and appropriate reagents under controlled conditions.
-
Synthesis of the Pyrazolo[5,1-b][1,3]oxazinyl Intermediate: : Parallelly, the pyrazolo[5,1-b][1,3]oxazinyl intermediate is synthesized through a sequence of reactions, including condensation, cyclization, and functional group modifications. The key step involves the formation of the pyrazole ring, followed by the construction of the oxazine ring.
-
Coupling of Intermediates: : The final step involves the coupling of the hexahydro-s-indacenyl and pyrazolo[5,1-b][1,3]oxazinyl intermediates through a sulfonylurea linkage. This is typically achieved using sulfonyl isocyanate as the coupling reagent under mild conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and process intensification techniques to streamline the synthesis and minimize by-products.
化学反应分析
Types of Reactions
1-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)-3-[[(6S)-6-methoxy-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl]sulfonyl]urea undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and sulfonylurea moieties, leading to the formation of corresponding oxides and sulfoxides.
Reduction: Reduction reactions can target the carbonyl groups and double bonds within the structure, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides and sulfones, while reduction can produce alcohols and alkanes. Substitution reactions result in derivatives with various functional groups attached to the core structure.
科学研究应用
1-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)-3-[[(6S)-6-methoxy-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl]sulfonyl]urea has diverse applications in scientific research:
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules for various applications.
Biology: It serves as a probe in biochemical studies to investigate enzyme activities, receptor binding, and cellular pathways.
Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and anti-microbial activities.
Industry: It finds applications in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 1-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)-3-[[(6S)-6-methoxy-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl]sulfonyl]urea involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, and proteins involved in various biological processes. For instance, it can inhibit specific enzymes by binding to their active sites, thereby modulating their activity.
Pathways Involved: The compound can influence cellular signaling pathways, such as those related to inflammation, cell proliferation, and apoptosis. By modulating these pathways, it exerts its biological effects.
相似化合物的比较
Comparison with Similar Compounds
Structural and Functional Analogues
2.1.1 Lead NLRP3 Inhibitor (Unoptimized Sulfonylurea Series)
- Structure : Lacks the 6-methoxy and basic amine substituents.
- Key Differences: Lower solubility led to renal toxicity in cynomolgus monkeys due to compound precipitation.
- Activity : Comparable NLRP3 inhibition (IC₅₀ ~10–20 nM) but poor safety profile.
- Outcome : Discontinued due to toxicity, prompting solubility-driven redesign .
2.1.2 4-(4-Methoxyphenyl)-3,7-dimethyl-1,4-dihydro-5H-pyrazolo[4,3:5,6]pyrano[2,3-d][1,3]oxazin-5-one
- Structure: Combines pyranopyrazole and oxazine rings but lacks sulfonylurea.
- Synthesis : Produced via multicomponent reactions (e.g., one-pot pyrazole-pyran fusion) .
- Differentiator : Heterocyclic core diverges from GDC-2394’s pyrazolo-oxazine-sulfonylurea architecture .
2.1.3 1-(2-Methyl-6-(5-methyl-1-(3-nitrophenyl)-1H-1,2,3-triazol-4-yl)pyridin-3-yl)-3-substituted Ureas
- Structure : Urea-linked triazole-pyridine derivatives (e.g., compound 15a ).
- Synthesis : Reflux with aniline derivatives in dioxane .
- Differentiator : Urea moiety is retained, but scaffold lacks sulfonamide and indacenyl groups critical for NLRP3 targeting .
Comparative Data Table
| Compound | Molecular Weight | Solubility (µg/mL) | NLRP3 IC₅₀ (nM) | Toxicity Observations | Key Structural Features |
|---|---|---|---|---|---|
| GDC-2394 | 518.58 | >100 (pH 7.4) | 14 | No significant renal toxicity | 6-Methoxy, sulfonylurea, hexahydro-s-indacenyl |
| Lead NLRP3 Inhibitor | ~500 (estimated) | <10 (pH 7.4) | 10–20 | Renal precipitation in vivo | Pyrazolo-oxazine-sulfonylurea (no methoxy) |
| Pyranopyrazole-Oxazine [5] | 377.39 | Not reported | N/A | Not tested | Pyranopyrazole fused with oxazine |
| Triazole-Pyridine Urea [9] | 449.43 | <50 (estimated) | N/A | Not reported | Triazole-pyridine-urea |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
